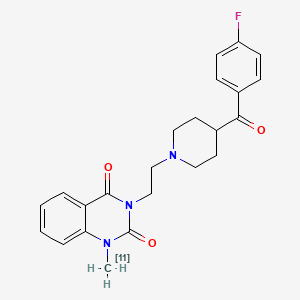

11c-N-Methylketanserin

Description

11C-N-Methylketanserin is a carbon-11-labeled radiotracer derived from ketanserin, a selective serotonin 5-HT2A receptor antagonist. It is primarily used in positron emission tomography (PET) imaging to study serotonin receptor distribution and function in vivo, particularly in neurological and psychiatric disorders such as schizophrenia and depression . The radiolabeling process involves substituting a methyl group with the radioactive <sup>11</sup>C isotope, enabling non-invasive tracking of receptor binding kinetics. Synthesis methodologies for this compound, as well as related compounds like N-methyl-[<sup>11</sup>C]choline and [<sup>11</sup>C]acetate, have been optimized for radiochemical yield and purity, as described in recent radiopharmaceutical research .

Properties

CAS No. |

99293-04-6 |

|---|---|

Molecular Formula |

C23H24FN3O3 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-(111C)methylquinazoline-2,4-dione |

InChI |

InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3/i1-1 |

InChI Key |

RXXNWPMGUQHBNZ-BJUDXGSMSA-N |

Isomeric SMILES |

[11CH3]N1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11c-N-Methylketanserin typically involves the incorporation of carbon-11 into the ketanserin molecule. One common method is the methylation of ketanserin using [11C]methyl iodide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction conditions are carefully controlled to ensure the efficient incorporation of the radioactive isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the production of [11C]methyl iodide in a cyclotron, followed by its reaction with ketanserin under optimized conditions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

11c-N-Methylketanserin undergoes several types of chemical reactions, including:

Methylation: The primary reaction used in its synthesis.

Oxidation and Reduction: These reactions can modify the functional groups on the ketanserin molecule.

Substitution: Halogenation and other substitution reactions can be used to modify the aromatic rings.

Common Reagents and Conditions

Methylation: [11C]methyl iodide, sodium hydroxide, DMSO.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

11c-N-Methylketanserin has a wide range of scientific research applications:

Pharmacology: Helps in understanding the pharmacokinetics and pharmacodynamics of serotonin receptor antagonists.

Drug Development: Assists in the development of new drugs targeting serotonin receptors.

Biological Research: Used to study the distribution and density of serotonin receptors in various tissues.

Mechanism of Action

11c-N-Methylketanserin exerts its effects by binding to the 5-HT2A receptors in the brain. The carbon-11 isotope emits positrons, which are detected by PET scanners, allowing for the visualization of receptor distribution. This binding helps in understanding the role of serotonin in various neurological and psychiatric conditions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Key Findings :

- Target Specificity : Unlike N-methyl-[<sup>11</sup>C]choline and [<sup>11</sup>C]acetate, which are metabolic tracers, this compound directly binds to 5-HT2A receptors, offering unique insights into serotonin pathways .

- Synthesis : All three compounds utilize <sup>11</sup>C-labeled precursors, but this compound requires methylation of ketanserin’s secondary amine, a step distinct from carboxylation reactions used for acetate and choline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.